molecular formula C16H11Cl2N3 B2618353 8-[(E)-2-[(2,3-dichlorophenyl)methylidene]hydrazin-1-yl]quinoline CAS No. 478258-68-3

8-[(E)-2-[(2,3-dichlorophenyl)methylidene]hydrazin-1-yl]quinoline

Cat. No.: B2618353
CAS No.: 478258-68-3
M. Wt: 316.19
InChI Key: REPNBYATQRWIGQ-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(E)-2-[(2,3-dichlorophenyl)methylidene]hydrazin-1-yl]quinoline is a chemical compound with the molecular formula C16H11Cl2N3 This compound is known for its unique structure, which includes a quinoline ring and a hydrazone linkage to a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(E)-2-[(2,3-dichlorophenyl)methylidene]hydrazin-1-yl]quinoline typically involves the condensation reaction between 8-hydroxyquinoline and 2,3-dichlorobenzaldehyde in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-[(E)-2-[(2,3-dichlorophenyl)methylidene]hydrazin-1-yl]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the quinoline ring.

    Reduction: Reduced hydrazone derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

8-[(E)-2-[(2,3-dichlorophenyl)methylidene]hydrazin-1-yl]quinoline has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-[(E)-2-[(2,3-dichlorophenyl)methylidene]hydrazin-1-yl]quinoline involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of metalloenzymes. Additionally, it can intercalate into DNA, disrupting the replication and transcription processes, which is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 8-[(E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]quinoline
  • 4-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]quinazoline

Uniqueness

8-[(E)-2-[(2,3-dichlorophenyl)methylidene]hydrazin-1-yl]quinoline is unique due to its specific dichlorophenyl substitution pattern and the presence of a quinoline ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-[(E)-(2,3-dichlorophenyl)methylideneamino]quinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3/c17-13-7-1-5-12(15(13)18)10-20-21-14-8-2-4-11-6-3-9-19-16(11)14/h1-10,21H/b20-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPNBYATQRWIGQ-KEBDBYFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NN=CC3=C(C(=CC=C3)Cl)Cl)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)N/N=C/C3=C(C(=CC=C3)Cl)Cl)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.